molecular formula C8H15Cl2N3 B6215514 1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride CAS No. 2757961-81-0

1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride

Cat. No.: B6215514
CAS No.: 2757961-81-0
M. Wt: 224.1
InChI Key:
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Description

1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyrrolidine ring fused to an imidazole ring, with a methyl group attached to the nitrogen atom of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines, followed by cyclization.

    Coupling of Pyrrolidine and Imidazole Rings: The pyrrolidine and imidazole rings are then coupled together using suitable reagents and conditions, such as the use of a base and a solvent like methanol or ethanol.

    Methylation: The final step involves the methylation of the nitrogen atom on the imidazole ring using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: May result in the formation of reduced derivatives with altered functional groups.

    Substitution: Can produce various substituted imidazole or pyrrolidine derivatives.

Scientific Research Applications

1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling pathways.

    Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes or cellular functions.

    Modulating Gene Expression: It may influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and prolinol, which also contain the pyrrolidine ring, but differ in their functional groups and biological activities.

    Imidazole Derivatives: Compounds like 1-methylimidazole and 2-methylimidazole, which contain the imidazole ring but lack the pyrrolidine moiety.

Uniqueness

The uniqueness of this compound lies in its combined structure of pyrrolidine and imidazole rings, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2757961-81-0

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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